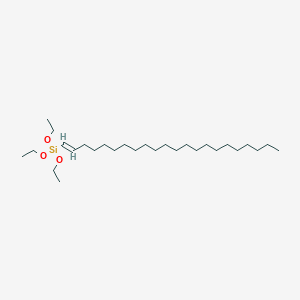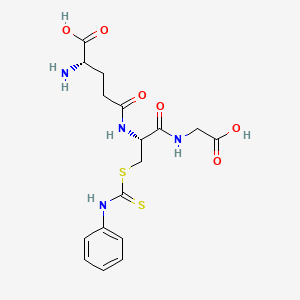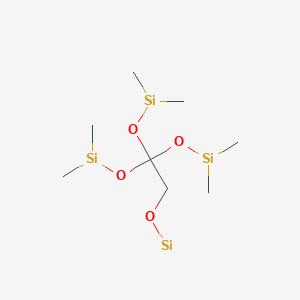
Docosenyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosenyltriethoxysilane: is an organosilicon compound with the molecular formula C29H60O3Si . It is known for its ability to form self-assembled monolayers that can be modified to hydroxyls . This compound is used as a silane coupling agent, which means it can form durable bonds between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide . The specific synthesis steps can be fine-tuned and optimized as needed .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis and condensation .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the use of water or moisture to break down the compound into its constituent parts.
Major Products Formed: The major products formed from these reactions include stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel .
Scientific Research Applications
Docosenyltriethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which docosenyltriethoxysilane exerts its effects involves the formation of self-assembled monolayers that can be modified to hydroxyls . The hydrolyzable group forms stable condensation products with siliceous surfaces and other oxides, while the organofunctional group alters the wetting or adhesion characteristics of the substrate . This significantly affects the covalent bond between organic and inorganic materials .
Comparison with Similar Compounds
- Dodecenyltriethoxysilane
- Tetradecenyltriethoxysilane
- Octadecyltrimethoxysilane
- Dodecyltrimethoxysilane
Uniqueness: Docosenyltriethoxysilane is unique due to its long-chain structure, which allows it to form self-assembled monolayers that can be modified to hydroxyls . This property makes it particularly useful as a silane coupling agent for enhancing adhesive bonding and increasing mechanical properties .
Properties
Molecular Formula |
C28H58O3Si |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[(E)-docos-1-enyl]-triethoxysilane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3/b28-27+ |
InChI Key |
KGRLFXUFXPWRDW-BYYHNAKLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC/C=C/[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)



![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)


![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)



![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)

